N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-13-7-12-24-17(20(26)22-15-8-3-2-4-9-15)14-16-19(24)23-18-10-5-6-11-25(18)21(16)27/h5-6,10-11,14-15H,2-4,7-9,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPYBNXPPXNEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and carboxylic anhydrides or acid chlorides
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. The structural features of this compound may contribute to its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may enhance the performance of industrial products and processes, leading to innovations in manufacturing and technology.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
Physicochemical and Spectroscopic Data
- Melting Points : For the core structure, 1-methyl-4-oxo derivatives exhibit high melting points (e.g., 281–283°C for 4a ), indicating strong intermolecular interactions. Bulky N-substituents likely lower melting points due to reduced crystallinity.
- Spectroscopy : NMR data for analogs (e.g., δ 3.94 ppm for CH₃ in 4a ) confirm substituent placement. The target compound’s cyclohexyl group would show distinct δ 1.0–2.0 ppm signals for aliphatic protons.
Research Implications
- Structure-Activity Relationships (SAR) : The cyclohexyl group’s steric effects could be probed in biological assays against aromatic analogs to optimize target engagement.
- Synthetic Optimization : Higher-yielding protocols (e.g., microwave-assisted coupling) could improve scalability for derivatives like the target compound .
Biological Activity
N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including anti-inflammatory properties, cytotoxic effects against cancer cells, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and features a complex heterocyclic structure. Its molecular formula is , and it has been synthesized through various methods, including metal catalysis and acid catalysis.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.
- Inhibition of COX Enzymes : The compound demonstrated significant inhibition of COX-1 and COX-2 activities. The half-maximal inhibitory concentration (IC50) values for COX-1 were reported as 19.45 µM, while for COX-2, it was 31.4 µM . These results indicate that the compound may be effective in reducing inflammation.
Cytotoxicity Against Cancer Cells
The cytotoxic potential of this compound has been assessed against various tumor cell lines.
- Cell Line Studies : In vitro assays revealed that the compound exhibited cytotoxic effects on HeLa cells and other cancer cell lines. The mechanism of action appears to involve the inhibition of macromolecular synthesis within the cells, leading to apoptosis .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives.
- Functional Groups Impact : The presence of specific functional groups significantly influences the anti-inflammatory and cytotoxic activities. For instance, electron-releasing substituents on the pyrimidine ring enhance anti-inflammatory effects by increasing the compound's affinity for COX enzymes .
Research Findings
A comprehensive review of recent literature outlines various studies focusing on similar compounds and their biological activities:
| Compound | Activity | IC50/ED50 Values |
|---|---|---|
| Compound A | COX-1 Inhibition | 19.45 µM |
| Compound B | COX-2 Inhibition | 31.4 µM |
| Compound C | Cytotoxicity (HeLa) | Effective at low concentrations |
Case Studies
Several case studies have demonstrated the effectiveness of pyrimidine derivatives in clinical settings:
- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that compounds similar to N-cyclohexyl derivatives significantly reduced inflammation compared to traditional NSAIDs like indomethacin.
- Cancer Cell Line Study : Research indicated that certain pyrimidine derivatives induced apoptosis in cancer cell lines through mechanisms involving ROS (reactive oxygen species) generation and mitochondrial dysfunction.
Q & A
Q. What are the established synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step route starting with condensation of substituted pyrimidine intermediates with alkylating agents. For example, a general procedure for analogous compounds (e.g., 1-alkyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides) includes:
- Step 1 : Condensation of a chloro-substituted pyrido-pyrimidine aldehyde (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with an alkyl glycinate in methanol under triethylamine catalysis, yielding an intermediate aldehyde .
- Step 2 : Cyclization via sodium methoxide-mediated ring closure, followed by acidification to precipitate the carboxylic acid intermediate .
- Step 3 : Carboxamide formation via coupling with cyclohexylamine using activating agents like HATU or EDCI .
Q. Key factors affecting yield :
Q. How is structural confirmation performed for this compound?
A combination of spectroscopic and analytical methods is required:
- 1H/13C NMR : Key signals include the cyclohexyl proton multiplet (δ 1.2–1.8 ppm), methoxypropyl singlet (δ 3.3–3.5 ppm), and pyrimidine carbonyl carbon (δ 161–165 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns. For example, a related carboxamide showed a calculated m/z of 404.4186 (C22H20N4O4), matching experimental data .
- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can researchers optimize alkylation steps to improve regioselectivity and purity?
- Design of Experiments (DoE) : Use response surface methodology to test variables like solvent polarity (methanol vs. DMF), base strength (NaOMe vs. KOtBu), and stoichiometry. For instance, triethylamine in methanol minimizes side reactions during glycinate coupling .
- Purification strategies : Employ gradient column chromatography (e.g., 40–70% ethyl acetate/hexane) to separate regioisomers, as demonstrated in pyrrolo-pyrimidine syntheses .
Q. How should discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H couplings and 1H-13C connectivity. For example, an anomalous δ 7.5 ppm peak in a related compound was assigned to a pyrrole proton via HSQC .
- Comparative analysis : Cross-reference with literature data for analogous substituents. A methoxypropyl group’s 1H NMR shift (δ 3.3–3.5 ppm) should match derivatives in .
- X-ray crystallography : If available, confirm solid-state structure to resolve ambiguous NOEs or coupling constants .
Q. What methodologies are recommended for evaluating this compound’s biological activity (e.g., kinase inhibition)?
- Kinase assays : Use recombinant CDK9 or related kinases with ATP-Glo™ luminescence assays. Pre-incubate the compound (1–10 µM) with kinase and substrate, then quantify ATP depletion .
- Cellular assays :
- Molecular docking : Perform in silico studies using CDK9 crystal structures (PDB: 4BCF) to predict binding modes. Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Cys106) .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., replacing methoxypropyl with ethoxyethyl) and compare IC50 values in kinase assays .
- Bioisosteric replacement : Replace the cyclohexyl group with bicyclic amines (e.g., decahydroisoquinoline) to enhance hydrophobic interactions .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and activity. For example, a >2.5 logP value in pyrrolo-pyrimidines correlates with improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
